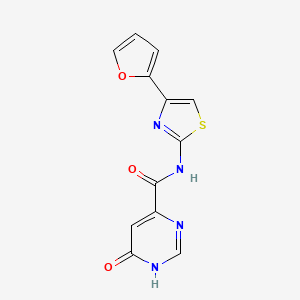
N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide functional group . These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the amide group could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique
Experimental and Theoretical Investigations
A thiazole-based heterocyclic amide, specifically N-(thiazol-2-yl)furan-2-carboxamide, demonstrated promising antimicrobial activity against various microorganisms, suggesting its potential in pharmacological and medical applications. This compound underwent detailed experimental and theoretical analysis, including synthesis, molecular characterization through IR, NMR, XRD, and DFT modeling. The antimicrobial efficacy was tested against both Gram-negative and Gram-positive bacteria, as well as fungi, showing good activity across all tested microorganisms. This study highlights the compound's promising attributes for further exploration in the medical field (Cakmak et al., 2022).
Synthesis and Reactivity
The synthesis process and reactivity of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, were explored. This investigation offers insights into the chemical behavior of furan-2-carboxamide derivatives and their potential applications in the synthesis of complex molecules (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Agents
A specific derivative, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, was synthesized and evaluated for its antiprotozoal activity, demonstrating significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This study underlines the compound's potential as a potent antiprotozoal agent, showcasing its high DNA affinity and promising therapeutic applications (Ismail et al., 2004).
Amplifiers of Phleomycin
Investigations into the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate led to the synthesis of 6-methylpyrimidin-4(3H)-ones with various substituents, including furan-2'-yl. These compounds were further explored for their activity as amplifiers of phleomycin against Escherichia coli, highlighting the role of furan derivatives in enhancing antimicrobial efficacy (Brown & Cowden, 1982).
Antimicrobial and Anticancer Activities
A study focused on the synthesis and evaluation of various derivatives for their antimicrobial and anticancer activities, identifying compounds with significant efficacy against specific microorganisms and cancer cell lines. This research emphasizes the potential of furan-2-carboxamide derivatives in developing new therapeutic agents (Zaki et al., 2018).
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds with a thiazole nucleus have been found to have anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The exact mode of action of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with a similar thiazole nucleus have been found to interfere with the biosynthesis of bacterial lipids , which could potentially disrupt the integrity of the bacterial cell membrane and inhibit bacterial growth.
Result of Action
The molecular and cellular effects of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds with a thiazole nucleus have shown antimicrobial and antitumor activities .
Propriétés
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3S/c17-10-4-7(13-6-14-10)11(18)16-12-15-8(5-20-12)9-2-1-3-19-9/h1-6H,(H,13,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCWHUQQIIJFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 1-(4-chlorophenyl)-4-[(2-furylmethyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2713663.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2713664.png)
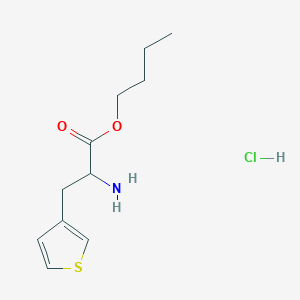
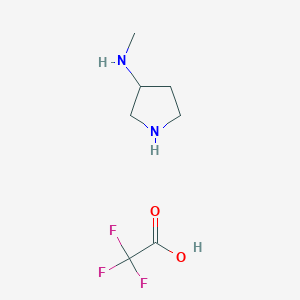
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2713670.png)
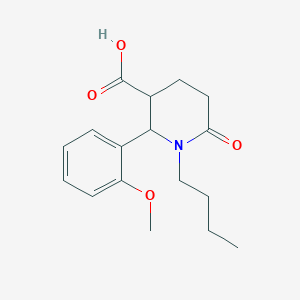
![3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2713675.png)



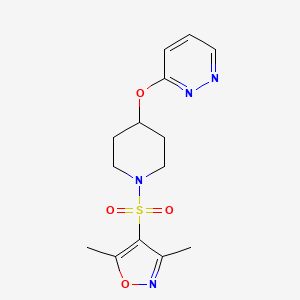
![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2713684.png)
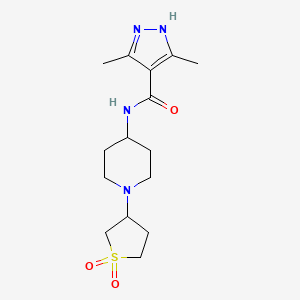
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)